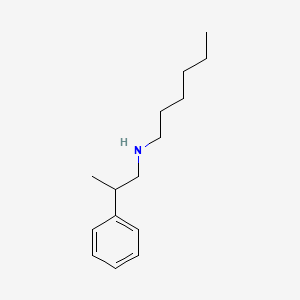
N-(2-phenylpropyl)hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylpropyl)hexan-1-amine is an organic compound belonging to the class of amines It features a hexyl chain attached to an amine group, which is further substituted with a 2-phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylpropyl)hexan-1-amine typically involves the reaction of hexan-1-amine with 2-phenylpropyl halide under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-phenylpropyl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halides or sulfonates are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(2-phenylpropyl)hexan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of amine-related biochemical pathways and interactions.
Industry: The compound is used in the production of polymers, catalysts, and other functional materials
Mecanismo De Acción
The mechanism of action of N-(2-phenylpropyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A simpler structure with a phenyl group attached to an ethylamine chain.
3-Phenylpropylamine: Similar to N-(2-phenylpropyl)hexan-1-amine but with a shorter alkyl chain.
N-methyl-1-propanamine: A secondary amine with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its longer hexyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This structural feature can also affect its interaction with molecular targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C15H25N |
|---|---|
Peso molecular |
219.37 g/mol |
Nombre IUPAC |
N-(2-phenylpropyl)hexan-1-amine |
InChI |
InChI=1S/C15H25N/c1-3-4-5-9-12-16-13-14(2)15-10-7-6-8-11-15/h6-8,10-11,14,16H,3-5,9,12-13H2,1-2H3 |
Clave InChI |
XRFUSMJTYLCBHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNCC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol](/img/structure/B12484259.png)
![Methyl 5-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484274.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B12484280.png)
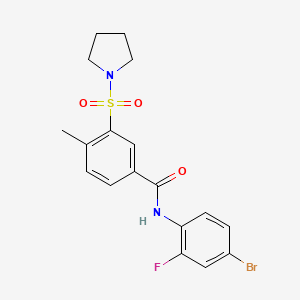
![N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12484292.png)
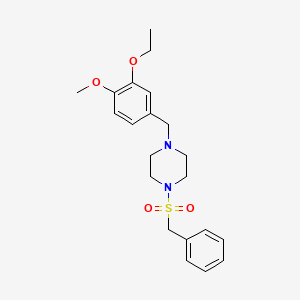
![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-amine](/img/structure/B12484309.png)
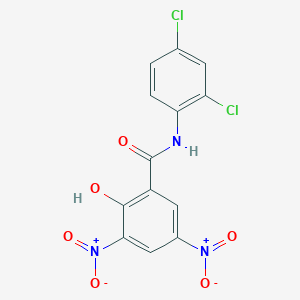
![N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12484315.png)
![{4-[3,7,7-trimethyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B12484319.png)
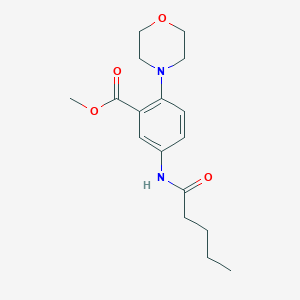
![2-({2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B12484331.png)
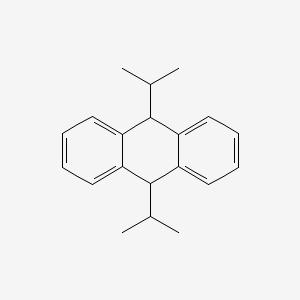
![1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B12484340.png)
